1-benzyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
The compound 1-benzyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a pyrrolidin-2-one core fused with a benzimidazole scaffold. Key structural attributes include:
- A benzyl group at the 1-position of the pyrrolidinone ring.
- A 2-fluorobenzyl substituent on the 1H-benzo[d]imidazole moiety.
This architecture is associated with diverse pharmacological activities, particularly in anticancer and enzyme inhibition contexts, due to the benzimidazole’s ability to interact with biological targets via hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
1-benzyl-4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O/c26-21-11-5-4-10-19(21)17-29-23-13-7-6-12-22(23)27-25(29)20-14-24(30)28(16-20)15-18-8-2-1-3-9-18/h1-13,20H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXHWWURRISFIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is the condensation of a 1,2-diketone or α-aminoketone with appropriate benzyl and fluorobenzyl derivatives under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-benzyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The fluorobenzyl group may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects .
Comparison with Similar Compounds
Research Findings and Implications
Pharmacological Potential
- Topoisomerase Inhibition: Fluorobenzyl-rhodanine conjugates () demonstrated IC₅₀ values < 1 µM, suggesting the target compound’s fluorobenzyl group could synergize with pyrrolidinone for similar activity .
- Cytotoxicity Trade-offs : While the dichloro-hydroxyphenyl analogue () is more potent, the target compound’s benzyl groups may reduce off-target toxicity .
Physicochemical Properties
- The fluorobenzyl group likely improves lipophilicity (logP ~3.5 estimated), enhancing blood-brain barrier penetration compared to hydroxy-substituted analogues .
Biological Activity
The compound 1-benzyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, including anti-parasitic, anti-inflammatory, and anti-cancer properties. This article aims to synthesize the available research on the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrrolidinone ring connected to a benzimidazole moiety, which is further substituted with a fluorobenzyl group. The presence of fluorine in the structure is significant as it often enhances lipophilicity and biological activity.
Biological Activity Overview
The biological activities associated with benzimidazole derivatives, particularly those containing fluorinated substituents, have been well-documented. The following sections summarize key findings regarding the biological activity of This compound .
Antiparasitic Activity
Research has indicated that benzimidazole derivatives exhibit potent anthelmintic properties. For instance, compounds similar to this one have shown effectiveness against various parasitic infections by inhibiting mitochondrial enzymes specific to helminths. A comparative study highlighted that fluorinated derivatives demonstrated enhanced efficacy against Taenia crassiceps, outperforming traditional treatments like albendazole .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. Studies suggest that benzimidazole derivatives can inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis and interference with nucleic acid metabolism. Specific tests have shown that the incorporation of fluorine increases the lipophilicity of these compounds, potentially leading to improved membrane penetration and antimicrobial activity .
Anti-inflammatory Effects
Benzimidazole derivatives are known for their anti-inflammatory properties. Research indicates that they may inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation in various models. The structural modifications in This compound could enhance these effects, although specific studies are still needed to confirm this .
Case Studies and Experimental Findings
Several studies have investigated the biological activity of related compounds:
- Antiparasitic Efficacy : A study conducted on modified benzimidazoles demonstrated significant inhibition of Echinococcus granulosus larval stages, suggesting potential for developing new anthelmintic agents .
- Antimicrobial Activity : In vitro tests showed that similar benzimidazole derivatives exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
- Anti-inflammatory Mechanisms : Research indicated that certain benzimidazole derivatives could reduce edema in animal models by inhibiting NF-kB pathways, which are critical in inflammatory responses .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
